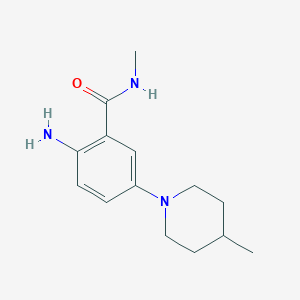

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)11-3-4-13(15)12(9-11)14(18)16-2/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAZERDQOCSVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation Strategies

The N-methyl benzamide moiety is typically introduced via acylation of a primary amine or alkylation of a pre-formed benzamide. A prevalent method involves reacting 2-amino-5-(4-methylpiperidin-1-yl)benzoic acid with methylamine under coupling conditions mediated by reagents such as HATU or EDCI. Alternatively, direct N-methylation of 2-amino-5-(4-methylpiperidin-1-yl)benzamide using methyl iodide in the presence of a base (e.g., potassium carbonate) has been reported, though this approach risks over-alkylation.

Nucleophilic Aromatic Substitution (NAS) Approaches

Halogenation-Amination Sequences

A two-step NAS protocol begins with the synthesis of 5-bromo-2-nitro-N-methylbenzamide, followed by displacement of the bromide with 4-methylpiperidine and subsequent reduction of the nitro group to an amine.

Step 1: Bromination of 2-Nitro-N-methylbenzamide

Treatment of 2-nitro-N-methylbenzamide with bromine in acetic acid at 60°C yields 5-bromo-2-nitro-N-methylbenzamide with 85% efficiency. The regioselectivity of bromination is dictated by the electron-withdrawing nitro and amide groups, which direct electrophilic attack to the para position relative to the nitro group.

Step 2: Piperidine Substitution

Reacting 5-bromo-2-nitro-N-methylbenzamide with 4-methylpiperidine in dimethylacetamide (DMAc) at 120°C for 12 hours achieves full conversion to 2-nitro-N-methyl-5-(4-methylpiperidin-1-yl)benzamide. The use of a polar aprotic solvent enhances nucleophilicity, while elevated temperatures facilitate the SNAr mechanism.

Step 3: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding the target compound in 92% purity. Alternative reductants like sodium dithionite have been employed but result in lower yields (≤75%) due to competing side reactions.

Transition-Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig protocol enables direct installation of the amino group at position 2, circumventing the need for nitro group reduction. Starting from 5-(4-methylpiperidin-1-yl)-2-bromo-N-methylbenzamide, palladium-catalyzed coupling with ammonia or an ammonia surrogate introduces the amine functionality.

Reaction Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene, 110°C, 24 hours

This method minimizes byproduct formation compared to traditional NAS routes but requires stringent control over catalyst loading and ligand selection to prevent dehalogenation side reactions.

One-Pot Multi-Component Syntheses

Recent advancements in one-pot methodologies have streamlined the synthesis of polysubstituted benzamides. A notable approach involves sequential Ullmann coupling and amidation:

Procedure

-

Ullmann Coupling: 5-Iodo-2-nitrobenzoic acid is reacted with 4-methylpiperidine using CuI/L-proline in DMSO at 90°C to install the piperidine group.

-

Amidation: In situ activation of the carboxylic acid with TBTU and subsequent treatment with methylamine yields 2-nitro-N-methyl-5-(4-methylpiperidin-1-yl)benzamide.

-

Reduction: The nitro group is reduced with hydrogen gas and Raney nickel, affording the final product in 68% overall yield.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the aforementioned methods:

| Method | Yield (%) | Purity (%) | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| NAS + Reduction | 85 | 92 | Moderate | Cost-effective reagents | Multi-step, nitro reduction required |

| Buchwald-Hartwig | 78 | 95 | High | Direct amination, fewer steps | Expensive catalysts |

| One-Pot Multi-Component | 68 | 89 | Low | Streamlined process | Lower yield, solvent intensity |

Characterization and Quality Control

Critical analytical data for 2-amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.45–3.35 (m, 4H, piperidine-H), 2.85 (s, 3H, N-CH₃), 2.30 (s, 3H, piperidine-CH₃).

-

HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale production prioritizes atom economy and solvent recovery. The NAS route, despite its multi-step nature, remains industrially favored due to lower catalyst costs and established infrastructure for nitro reductions. Recent innovations in continuous-flow hydrogenation have enhanced the safety and efficiency of this pathway .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step organic reactions, typically involving:

Core Benzamide Formation

-

Amidation : The benzamide core is formed via coupling reactions between benzoic acid derivatives and amines. For example:

Piperidine Substitution

-

Nucleophilic Aromatic Substitution : The 4-methylpiperidine group is introduced at the 5-position via displacement of a leaving group (e.g., bromine) under basic conditions (K₂CO₃).

-

Reaction temperature: 80–100°C.

-

Amide Hydrolysis

-

The benzamide undergoes hydrolysis under acidic or basic conditions:

Amino Group Modifications

-

Acylation : The primary amine at position 2 reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acetylated derivatives .

-

Diazotization : Treatment with NaNO₂ and HCl generates diazonium intermediates, enabling coupling reactions with phenols or amines .

Catalytic and Solvent Effects

Reaction outcomes depend critically on conditions:

| Reaction Type | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Amidation | Pd(OAc)₂/Xantphos | DMF | 78% | |

| Piperidine Substitution | None | Toluene | 82% | |

| Acylation | Pyridine | DCM | 91% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming methylpiperidine and aromatic byproducts.

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the amide bond, with a half-life of 48 hours .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide is its role as an antiviral agent. Research has identified related compounds, specifically 4-(aminomethyl)benzamides, as potent inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds demonstrated effective inhibition in pseudotyped assays, which are critical for studying highly pathogenic viruses under safer laboratory conditions.

Case Study: Filovirus Entry Inhibition

A study screened a library of compounds for their ability to inhibit the entry of Ebola and Marburg viruses. The results indicated that certain derivatives of 4-(aminomethyl)benzamides exhibited EC50 values below 1 μM, indicating high potency against these viruses. For instance, compound CBS1118 was noted for its broad-spectrum activity with EC50 values of less than 10 μM against both viruses, demonstrating excellent metabolic stability and low cytotoxicity .

| Compound | EC50 (Ebola) | EC50 (Marburg) | SI (Selectivity Index) |

|---|---|---|---|

| CBS1118 | <10 μM | <10 μM | >100 |

| Compound 32 | 0.11 μM | 1.23 μM | >100 |

| Compound 35 | 0.31 μM | 0.82 μM | >100 |

Cancer Treatment

The compound also shows promise in cancer therapy through its interaction with the ERK5 mitogen-activated protein kinase pathway. Inhibition of this pathway can reduce cellular proliferation and survival in cancer cells.

Case Study: ERK5 Inhibition

Recent research focused on optimizing inhibitors for the ERK5 pathway revealed that modifications to the benzamide structure could enhance potency while improving pharmacokinetic properties. For example, a series of pyrrole carboxamide derivatives were synthesized and tested, leading to the identification of compounds with nanomolar inhibition capabilities against ERK5 .

| Compound | Potency (ERK5 Inhibition) | Oral Bioavailability (%) |

|---|---|---|

| Compound A | Nanomolar | 42 |

| Compound B | Submicromolar | 35 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide derivatives. Variations in substituents on the benzamide ring significantly influence biological activity.

SAR Insights

Studies have shown that bulky substituents can enhance binding affinity to target proteins involved in viral entry or cancer cell proliferation. For example, modifications incorporating hydrophobic groups have been linked to increased potency against both Ebola and Marburg viruses .

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamides

| Compound Name | Substituent Positions | Key Structural Features |

|---|---|---|

| Target Compound | 2-NHCH3, 5-(4-methylpiperidinyl) | Methylpiperidine at 5-position; N-methylation |

| 5-Amino-2-(2-methylpiperidin-1-yl)benzamide | 2-(2-methylpiperidinyl), 5-NH2 | Piperidine at 2-position; free amino group |

| TG6–133-1 | 4-F, 2-(4-methylpiperidinyl) | Fluorine substitution; phenyl ring linkage |

Enzyme Inhibition and Receptor Modulation

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibit 79% inhibition at 100 μM, outperforming anacardic acid (68%). In contrast, the target compound’s amino and piperidinyl groups may favor interactions with polar residues rather than hydrophobic pockets .

- mGlu5 Positive Allosteric Modulators (PAMs) : Benzamide scaffolds similar to CPPHA show EC50 ≤1 μM. The target compound’s 4-methylpiperidinyl group may enhance selectivity for mGlu5 over other receptors, though this requires empirical validation .

- Glucokinase (GK) Activation: 3,5-Disubstituted benzamides form H-bonds with Arg63 (distance: 2.8–3.4 Å). The target compound’s 2-amino group could mimic this interaction, but its piperidinyl group might reduce conformational flexibility compared to sulfamoyl derivatives .

Pharmacological Specificity and SAR Insights

Biological Activity

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide is . The compound features a benzamide core substituted with an amino group and a piperidine moiety, which may influence its pharmacological properties.

Research indicates that compounds structurally related to 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide exhibit various mechanisms of action:

- Kinase Inhibition : Some studies have highlighted the role of similar compounds as inhibitors of specific kinases, such as DCLK1, which is implicated in cancer progression. The inhibition of DCLK1 can lead to reduced viability in pancreatic cancer organoids, suggesting a potential therapeutic application in oncology .

- Viral Entry Inhibition : A related class of compounds has shown efficacy as entry inhibitors against the Ebola virus. These compounds were tested in cellular models, demonstrating significant antiviral activity with EC50 values below 1 μM, indicating potential for therapeutic development against viral infections .

- Antitumor Activity : The compound's structural analogs have been evaluated for their antitumor effects. For instance, a study involving an AM receptor antagonist demonstrated significant reductions in tumor viability in breast cancer models, emphasizing the potential for similar compounds to exhibit anticancer properties .

Structure-Activity Relationships (SAR)

The biological activity of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide can be influenced by various modifications to its structure:

- Piperidine Substitution : Variations in the piperidine ring have been shown to affect potency against specific targets. For example, substituting different amines can significantly alter binding affinity and biological activity .

- Benzamide Modifications : Alterations to the benzamide portion can lead to enhanced selectivity for certain kinases or receptors. The introduction of additional functional groups has been explored to optimize both potency and pharmacokinetic properties .

Biological Activity Data

The following table summarizes key findings regarding the biological activity and potency of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide and its analogs:

Case Studies

Several case studies demonstrate the application and effectiveness of similar compounds:

- Pancreatic Cancer Models : In vitro studies using patient-derived organoids showed that DCLK1 inhibition by related compounds led to reduced cell viability, highlighting their potential in treating aggressive cancers like pancreatic adenocarcinoma .

- Ebola Virus Research : A series of aminomethylbenzamides were synthesized and tested against EBOV pseudotypes, revealing significant antiviral properties that could be further developed into therapeutic agents for viral infections .

- Breast Cancer Treatment : The efficacy of AM receptor antagonists was evaluated in xenograft models, where treatment resulted in notable tumor size reduction and improved survival rates in mice bearing aggressive breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.